Technical Guide: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No. 223251-25-0)
Technical Guide: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No. 223251-25-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, with the CAS number 223251-25-0, is a key synthetic intermediate in the pharmaceutical industry. Most notably, it is a crucial building block in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Bazedoxifene is used in the management of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis, and insights into its role in the broader context of drug development.
Physicochemical and Analytical Data
The following tables summarize the key physicochemical and analytical properties of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 223251-25-0 | |
| Molecular Formula | C₁₅H₂₃Cl₂NO | |
| Molecular Weight | 304.26 g/mol | |
| Appearance | Off-white to gray solid | |
| Storage Conditions | 4°C, stored under a nitrogen atmosphere, away from moisture. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended. | |
| Purity | Typically ≥95%, with some suppliers offering >99% HPLC purity. | |
| Melting Point | 120.9-126.6°C |
Table 2: Analytical Specifications (Typical)
| Analysis | Specification | Result |
| Identification (IR) | The infrared absorption spectrum of the sample corresponds to that of the standard. | Conforms |
| Identification (HPLC) | The retention time of the main peak of the sample corresponds to that in the standard. | Conforms |
| Maximum Unknown Individual Impurity | Not More Than 0.30% | 0.13% |
| Total Impurities | Not More Than 1.0% | 0.28% |
| Loss on Drying | Not More Than 1.0% | 0.19% |
| Residue on Ignition | Not More Than 0.5% | 0.083% |
Experimental Protocols
Synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
This protocol details the synthesis of the title compound from its immediate precursor, (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol.
Reaction Scheme:
Caption: Synthesis of the target compound via chlorination.
Materials:
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(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g)
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Tetrahydrofuran (THF) (1.2 L)
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Thionyl chloride (320 g)
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Ethyl acetate (600 mL)
Procedure:
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Dissolve (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g) in tetrahydrofuran (1.2 L) in a suitable reaction vessel.
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Cool the solution to 0°C using an ice bath.
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Slowly add thionyl chloride (320 g) dropwise to the stirred solution, ensuring the reaction temperature does not exceed 55°C.
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After the addition is complete, gradually warm the reaction mixture and maintain it at 55°C for 6 hours.
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Upon completion of the reaction (monitored by a suitable method such as TLC or HPLC), remove approximately 600 mL of the solvent by distillation under reduced pressure.
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To the resulting residue, add ethyl acetate (300 mL).
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Cool the mixture to 0°C and stir for 30 minutes to induce precipitation.
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Filter the solid product and wash the filter cake with ethyl acetate (300 mL).
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Dry the resulting solid to yield 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride (yield: 619 g, 90%; HPLC purity: 99%).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is typically employed for purity determination and reaction monitoring. While specific conditions vary, a general protocol can be outlined:
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Column: C18 or C8, e.g., Hypersil BDS C8 (4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid) and a polar organic solvent (e.g., acetonitrile). A typical ratio could be 60:40 (v/v) buffer to acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength of 290 nm.
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Column Temperature: 30°C.
Infrared (IR) Spectroscopy:
IR spectroscopy is used for the structural confirmation of the compound by comparing its spectrum with that of a reference standard. Key characteristic peaks would be expected for the aromatic ring, ether linkage, and the aliphatic C-Cl bond.
Biological Context and Mechanism of Action of the Final Product (Bazedoxifene)
Disclaimer: The following information pertains to Bazedoxifene , the final active pharmaceutical ingredient synthesized from 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. There is no available data on the direct biological activity of the intermediate itself.
Bazedoxifene is a selective estrogen receptor modulator (SERM). SERMs exhibit tissue-selective estrogen receptor agonist or antagonist activity. In the case of Bazedoxifene, it acts as an estrogen receptor agonist in bone tissue, which helps to inhibit bone resorption and reduce the risk of fractures. Conversely, it acts as an estrogen receptor antagonist in uterine and breast tissue, thereby not promoting cell proliferation in these tissues.
The mechanism of action involves the differential regulation of gene expression through estrogen receptors (ERα and ERβ).
Caption: Bazedoxifene's tissue-selective mechanism of action.
Safety Information
Hazard Statements (H-phrases):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a well-characterized intermediate with a defined role in the synthesis of Bazedoxifene. Its synthesis is achievable with good yield and purity. While the compound itself is not intended for direct biological application, a thorough understanding of its properties and synthesis is essential for researchers and professionals involved in the development and manufacturing of SERMs and related pharmaceutical compounds. The provided data and protocols serve as a valuable resource for these endeavors.
